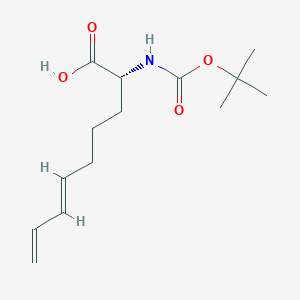
(R)-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as a nonadienoic acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Formation of the Desired Product: The protected amino acid is then subjected to various reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology
In biological research, the compound may be used to study protein interactions and enzyme mechanisms.
Medicine
In medicine, derivatives of the compound could be explored for potential therapeutic applications, such as drug development.
Industry
In the industrial sector, the compound may be used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid involves its interaction with specific molecular targets. The Boc protecting group prevents unwanted reactions, allowing for selective modifications. The compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)amino)octanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)decanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid is unique due to its specific chain length and the presence of double bonds, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C14H23NO4 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(2R,6E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-6,8-dienoic acid |
InChI |
InChI=1S/C14H23NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5-7,11H,1,8-10H2,2-4H3,(H,15,18)(H,16,17)/b7-6+/t11-/m1/s1 |
Clave InChI |
CEMVXENCQSPINE-XUIVZRPNSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCC/C=C/C=C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCC=CC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


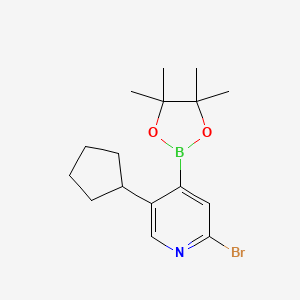
![(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)
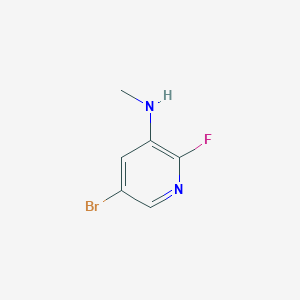

![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
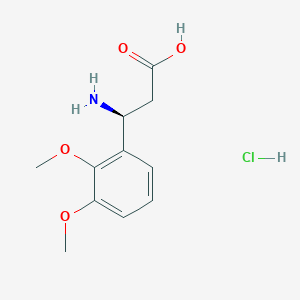
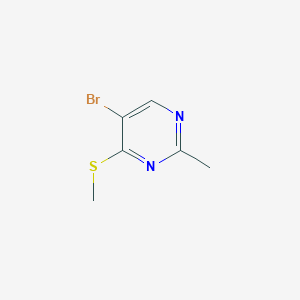
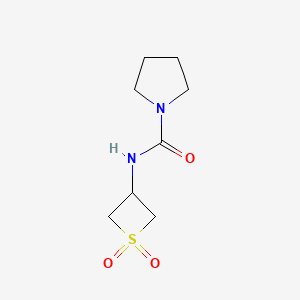

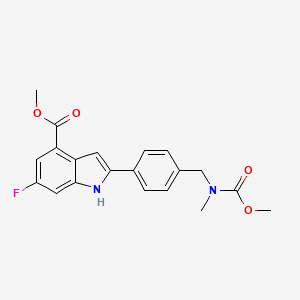
![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)

![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile](/img/structure/B12961927.png)
![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)
